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molecular formula C10H11NO2 B3191756 2-Methoxy-7,8-dihydroquinolin-5(6H)-one CAS No. 57311-38-3

2-Methoxy-7,8-dihydroquinolin-5(6H)-one

Cat. No. B3191756
M. Wt: 177.2 g/mol
InChI Key: MEMYNXVUEOSGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472408B1

Procedure details

A mixture of compound 5 (8.2 g, 50 mmol) prepared as described in Example 1, methyl iodide (15.7 mL, 250 mmol), and silver carbonate (8.3 g, 30 mmol) in 150 mL of chloroform was stirred in a flask at room temperature for 48 hours. The reaction mixture was filtered through celite, and the filtrate was concentrated in vacuo, and purified by column chromatography (elution with hexanes-ethyl acetate 3:1) to give compound 8 (7.2 g, 81%) as a light yellow solid, mp 101-102° C. 1H NMR (CDCl3): δ 2.15 (quin, J=6.4 Hz, 2H), 2.62 (t, J=6.6 Hz, 2H), 3.01 (t, J=6.2 Hz, 2H), 3.99 (s, 3H), 6.65 (d, J=8.7 Hz, 1H), 8.15 (d, J=8.7 Hz, 1H); 13C NMR (CDCl3): δ 22.01, 32.49, 38.20, 53.89, 109.83, 122.73, 137.62, 163.89, 166.11, 197.08. FABMS: m/e 178 (M+1, 100), 154 (16), 137 (16). Analysis: Calcd. for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.94; H, 6.36; N, 7.91.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
8.3 g
Type
catalyst
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[NH:7][C:6](=[O:12])[CH:5]=[CH:4][C:3]1=2.[CH3:13]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[CH3:13][O:12][C:6]1[CH:5]=[CH:4][C:3]2[C:2](=[O:1])[CH2:11][CH2:10][CH2:9][C:8]=2[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
O=C1C=2C=CC(NC2CCC1)=O
Step Two
Name
Quantity
15.7 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
8.3 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in a flask at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (elution with hexanes-ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=NC=2CCCC(C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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